molecular formula C19H17N3O6S2 B2438120 N-(2,4-Dimethoxybenzyl)-2-oxo-N-(thiazol-2-yl)-2,3-dihydrobenzo[d]oxazole-6-sulfonamide CAS No. 1432515-21-3

N-(2,4-Dimethoxybenzyl)-2-oxo-N-(thiazol-2-yl)-2,3-dihydrobenzo[d]oxazole-6-sulfonamide

Cat. No. B2438120
CAS RN: 1432515-21-3
M. Wt: 447.48
InChI Key: YYEWTZQPYPBALD-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a thiazole ring, a benzoxazole ring, and a sulfonamide group. Thiazoles and benzoxazoles are heterocyclic compounds that are often found in biologically active molecules . Sulfonamides are a group of compounds commonly used in medicinal chemistry due to their antibacterial properties.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazole and benzoxazole rings, as well as the sulfonamide group, would significantly influence its structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. Thiazoles, benzoxazoles, and sulfonamides each have unique reactivities that would influence the compound’s behavior in chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the nature of its functional groups. These could include its melting point, solubility, and spectral data .

Scientific Research Applications

Future Directions

Future research could involve further exploration of the biological activity of this compound, as well as optimization of its synthesis process. Additionally, the compound could be modified to improve its properties or to create new compounds with potential biological activities .

properties

IUPAC Name

N-[(2,4-dimethoxyphenyl)methyl]-2-oxo-N-(1,3-thiazol-2-yl)-3H-1,3-benzoxazole-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O6S2/c1-26-13-4-3-12(16(9-13)27-2)11-22(18-20-7-8-29-18)30(24,25)14-5-6-15-17(10-14)28-19(23)21-15/h3-10H,11H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYEWTZQPYPBALD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CN(C2=NC=CS2)S(=O)(=O)C3=CC4=C(C=C3)NC(=O)O4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 41-2 (2.79 g, 11.13 mmol) in THF (71 mL) was cooled to −78° C. Lithium hexamethyldisilizane (LHMDS, 21.4 ml, 21.4 mmol, 1.0M in THF) was added and the reaction was allowed to warm to RT and stir for 30 minutes. Commercially-available, solid 1-5 (4 g, 17.12 mmol) was then added in portions, maintaining the temperature of the reaction mixture at −78° C. The reaction was allowed to slowly warm to RT. After reaching RT, the reaction was quenched with saturated ammonium chloride solution at 0° C. and extracted into EtOAc (3×150 mL). The combined organic layers were washed with brine, dried over sodium sulfate, filtered and concentrated. Purification by normal phase chromatography (0-60% EtOAc in hexane) yielded 41-3 as a solid.
Name
Quantity
2.79 g
Type
reactant
Reaction Step One
Name
Quantity
71 mL
Type
solvent
Reaction Step One
[Compound]
Name
Lithium hexamethyldisilizane
Quantity
21.4 mL
Type
reactant
Reaction Step Two
Quantity
4 g
Type
reactant
Reaction Step Three

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